molecular formula C25H27N3O4 B2811008 Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate CAS No. 1169968-63-1

Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate

Cat. No.: B2811008
CAS No.: 1169968-63-1
M. Wt: 433.508
InChI Key: BGGDVFAMNCMMST-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is a complex organic compound that features a quinoline moiety linked to a benzamido group, which is further connected to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Etherification: The quinoline derivative is then etherified with 4-hydroxybenzaldehyde to form 4-(quinolin-2-ylmethoxy)benzaldehyde.

    Amidation: This intermediate undergoes amidation with piperidine-1-carboxylic acid ethyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in tetrahydroquinoline derivatives.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkylated or N-acylated benzamido derivatives.

Scientific Research Applications

Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety, which is known for its biological activity.

    Medicine: Explored for anticancer properties, as compounds containing quinoline and piperidine structures have shown promise in inhibiting cancer cell growth.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate exerts its effects is likely multifaceted:

    Molecular Targets: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The benzamido group may enhance binding affinity to specific proteins or enzymes.

    Pathways Involved: Inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Antimicrobial activity may involve disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Piperidine derivatives: Various piperidine-based compounds are used in pharmaceuticals for their diverse biological activities.

Uniqueness

Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a benzamido-piperidine structure, which may confer enhanced biological activity and specificity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

ethyl 4-[[4-(quinolin-2-ylmethoxy)benzoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-31-25(30)28-15-13-20(14-16-28)27-24(29)19-8-11-22(12-9-19)32-17-21-10-7-18-5-3-4-6-23(18)26-21/h3-12,20H,2,13-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGDVFAMNCMMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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